molecular formula C10H15NO3 B14267037 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- CAS No. 155878-42-5

2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)-

Cat. No.: B14267037
CAS No.: 155878-42-5
M. Wt: 197.23 g/mol
InChI Key: FAWYKSFTHMDVKL-QMMMGPOBSA-N
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Description

2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- is a chiral compound with significant applications in various fields of science. It is an important building block for the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors . The compound’s unique structure and properties make it a valuable asset in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are typically based on optimizing the synthetic routes mentioned above. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For instance, it acts as an NMDA receptor antagonist by blocking the receptor’s function, which can modulate neurotransmission and reduce excitotoxicity . Additionally, its role as a β-lactam inhibitor involves the inhibition of bacterial cell wall synthesis, making it effective against certain bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- stands out due to its specific chiral configuration and the presence of a cyclohexyl ester group. This unique structure enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

155878-42-5

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

cyclohexyl (2S)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C10H15NO3/c12-9-6-8(11-9)10(13)14-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1

InChI Key

FAWYKSFTHMDVKL-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@@H]2CC(=O)N2

Canonical SMILES

C1CCC(CC1)OC(=O)C2CC(=O)N2

Origin of Product

United States

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